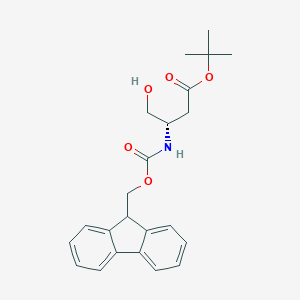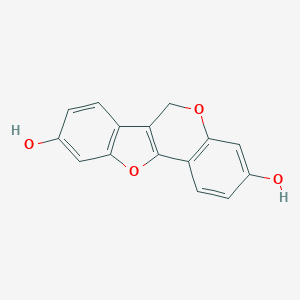
Anhydroglycinol
Vue d'ensemble
Description
Anhydroglycinol, a derivative of sugars, is not directly mentioned in the provided papers. However, the concept of anhydro sugars is extensively discussed. Anhydro sugars are a class of compounds where a molecule of water is removed from a sugar, typically resulting in the formation of an ether bridge between two carbon atoms. This class of compounds is valuable in carbohydrate chemistry due to their versatility as intermediates in the synthesis of various glycosylated products, such as oligosaccharides and nucleosides .
Synthesis Analysis
The synthesis of anhydro sugars, which are structurally related to anhydroglycinol, involves the use of glycosylating agents. For instance, 2,3-anhydrosugars have been utilized as glycosylating agents for the preparation of 2-deoxypyranosides, which are key intermediates in the synthesis of natural products like apoptolidin and olivomycin A . Additionally, 1,6-anhydro sugars can be synthesized directly from unprotected glycopyranoses using dehydrative condensing agents, demonstrating the practicality of this method for synthesizing anhydro derivatives of monosaccharides .
Molecular Structure Analysis
While the molecular structure of anhydroglycinol is not directly analyzed in the provided papers, the structural analysis of related anhydro sugars can be inferred. For example, the structural properties and spectral manifestation of Anhydrofusarubin, a biologically active substance, were studied using density functional theory to investigate the optical properties and stability of the molecular structures . Similarly, the structure of anhydro sugars can be characterized by various spectroscopic methods, including NMR, to understand their reactivity and properties .
Chemical Reactions Analysis
The chemical reactions involving anhydro sugars are diverse and include their use as intermediates in the synthesis of various compounds. For example, 2,3-anhydrosugar thioglycosides were used to glycosylate a panel of alcohols, leading to the production of 2,6-dideoxy-2-thiotolyl glycoside products . The reactivity of anhydro sugars allows for the formation of glycosyl compounds through 'direct anomeric activation', a method that has been developed for the synthesis of thioglycoside derivatives and glycosyl azides .
Physical and Chemical Properties Analysis
The physical and chemical properties of anhydro sugars are crucial for their application in synthesis. The solubility, reactivity, and stability of these compounds are important factors that influence their use as intermediates. For instance, the synthesis of sulfonamide-linked neoglycoconjugates, designed to target cancer-associated carbonic anhydrases, required the compounds to be neutral, water-soluble, and potent inhibitors . The solubility and stability of anhydro sugars can be tailored through the synthesis process to meet the requirements of the desired application .
Applications De Recherche Scientifique
Stem Cell Biology in Breast Cancer Research : A study by Ginestier et al. (2007) highlights the application of stem cell biology in breast cancer, where they identified aldehyde dehydrogenase as a marker of normal and malignant human mammary stem cells. This research offers new tools for studying breast stem cells and has implications for clinical applications.
Capsaicinoids in Nutritional Practice : The interdisciplinary review by Mózsik et al. (2009) discusses the chemical, physiological, pharmacological, and toxicological actions of capsaicinoids. It sheds light on their potential in human medical therapy, particularly for gastrointestinal tract health.
Safety of Polyglycerol Polyricinoleate as a Food Additive : The research by Mortensen et al. (2017) provides insights into the safety of polyglycerol polyricinoleate (PGPR) used as a food additive. They concluded that PGPR is safe at certain levels, which is vital for food safety and regulatory compliance.
1,5-Anhydroglucitol and Diabetes : A study by McGill et al. (2004) explores the use of 1,5-anhydroglucitol as a marker for glycemic control in diabetes. This research is significant for diabetes management and treatment strategies.
Health Effects of Glyphosate-Based Herbicides : The need for independent research on the health effects of glyphosate-based herbicides, as highlighted by Landrigan and Belpoggi (2018), underscores the importance of understanding the environmental and health impacts of widely used agricultural chemicals.
Propriétés
IUPAC Name |
6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-8-2-4-11-13(5-8)18-7-12-10-3-1-9(17)6-14(10)19-15(11)12/h1-6,16-17H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIDBNAGSMCMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331898 | |
| Record name | Anhydroglycinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anhydroglycinol | |
CAS RN |
67685-22-7 | |
| Record name | 6H-Benzofuro[3,2-c][1]benzopyran-3,9-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67685-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,9-Dihydroxypterocarp-6a-en | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067685227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anhydroglycinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-DIHYDROXYPTEROCARP-6A-EN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0S549OLN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)

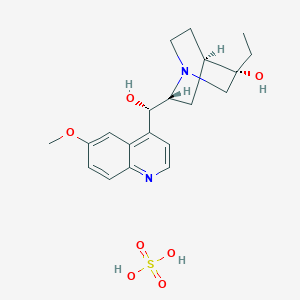
![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)
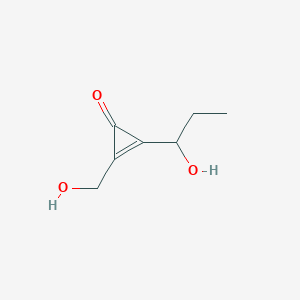
![4-Sulfocalix[8]arene](/img/structure/B144422.png)

![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)

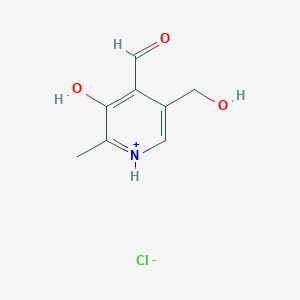
![[(4-Chlorobutoxy)methyl]benzene](/img/structure/B144436.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)](/img/structure/B144439.png)
![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid](/img/structure/B144443.png)
